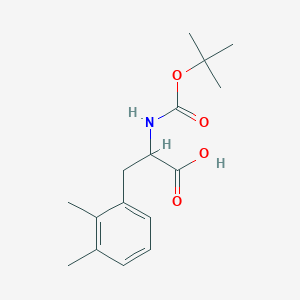

Boc-2,3-Dimethy-L-Phenylalanine

Description

Significance of Unnatural Amino Acids in Contemporary Chemical Synthesis

Unnatural amino acids are non-proteinogenic amino acids that are not among the 20 common amino acids encoded by the standard genetic code. nih.gov Their significance in modern chemical synthesis is multifaceted. The introduction of UAAs into peptide chains can profoundly alter the resulting molecule's structure, stability, and biological activity. nih.gov For instance, the incorporation of UAAs can enhance resistance to enzymatic degradation, thereby increasing the in vivo half-life of peptide-based drugs. nih.gov Furthermore, UAAs can be used to introduce specific biophysical probes, such as fluorescent labels or photo-crosslinkers, into proteins to study their structure and function in living cells. ontosight.ai

In medicinal chemistry, UAAs are invaluable tools for optimizing lead compounds. By systematically replacing natural amino acids with a diverse array of UAAs, researchers can fine-tune receptor binding affinity and selectivity, improve pharmacokinetic profiles, and reduce off-target effects. nih.govnih.gov The synthesis of peptides and other complex molecules often relies on protecting group strategies, and Boc-protected amino acids have a long and successful history in this regard, particularly in solid-phase peptide synthesis (SPPS). medchemexpress.comsigmaaldrich.com The Boc group provides a robust yet readily cleavable protection for the amino group, allowing for the sequential and controlled assembly of amino acid residues. rsc.orgchemspider.com

Overview of Methyl-Substituted Phenylalanine Derivatives and Their Unique Features

One of the most well-studied examples is 2',6'-dimethyl-L-phenylalanine (Dmp). Research has shown that the incorporation of Dmp into opioid peptides can lead to a substantial increase in receptor binding affinity and selectivity. nih.gov The two methyl groups at the ortho positions of the phenyl ring restrict the rotation around the Cβ-Cγ bond, leading to a more constrained conformation. This pre-organization of the side chain can facilitate a more favorable interaction with the target receptor. For example, substituting Phe³ with Dmp in a dermorphin (B549996) tetrapeptide analog resulted in a five-fold increase in µ-receptor affinity. nih.gov

The steric bulk of the methyl groups can also shield the peptide backbone from enzymatic cleavage, thereby enhancing its stability. nih.gov The influence of methyl substitution is not limited to the 2' and 6' positions. Other isomers, such as 3',5'-dimethyl-L-phenylalanine, have also been synthesized and investigated for their impact on peptide structure and function. iris-biotech.de The specific placement of the methyl groups on the phenyl ring allows for a fine-tuning of the steric and electronic properties of the amino acid, providing a powerful tool for rational peptide design.

Scope and Research Objectives for Boc-2,3-Dimethy-L-Phenylalanine Research

While significant research has been conducted on other methyl-substituted phenylalanine derivatives, the specific properties and applications of Boc-2,3-dimethyl-L-phenylalanine remain a more specialized area of investigation. The primary research objectives for this compound would logically focus on several key areas.

A fundamental objective is the development and optimization of synthetic routes to obtain enantiomerically pure Boc-2,3-dimethyl-L-phenylalanine. This is a critical prerequisite for its use in peptide synthesis and other applications where stereochemistry is crucial. ontosight.ai

A second major area of research involves the incorporation of Boc-2,3-dimethyl-L-phenylalanine into peptides to study its effect on their conformation and biological activity. The asymmetric substitution pattern of the two methyl groups at the 2 and 3 positions of the phenyl ring is expected to induce unique conformational constraints compared to the symmetrically substituted 2',6'- or 3',5'-dimethyl isomers. Detailed conformational analysis using techniques like NMR spectroscopy and X-ray crystallography would be essential to understand these structural effects.

Furthermore, research would aim to explore the potential of Boc-2,3-dimethyl-L-phenylalanine in medicinal chemistry. By incorporating this UAA into known bioactive peptides, it may be possible to develop new analogs with improved properties, such as enhanced receptor affinity, selectivity, or metabolic stability. The unique steric and electronic profile of the 2,3-dimethylphenyl group could lead to novel interactions with biological targets.

Finally, the use of Boc-2,3-dimethyl-L-phenylalanine as a building block in the synthesis of non-peptidic small molecules and materials is another promising research avenue. The specific properties of this compound could be leveraged to create novel structures with interesting physical or biological characteristics.

Data Tables

Table 1: Properties of Selected Phenylalanine Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| L-Phenylalanine | C₉H₁₁NO₂ | 165.19 | Natural proteinogenic amino acid |

| Boc-L-Phenylalanine | C₁₄H₁₉NO₄ | 265.31 | Boc-protected amino group chemspider.com |

| 2',6'-Dimethyl-L-phenylalanine (Dmp) | C₁₁H₁₅NO₂ | 193.24 | Ortho-dimethyl substitution restricting side-chain rotation nih.gov |

| Boc-3,5-dimethyl-L-phenylalanine | C₁₆H₂₃NO₄ | 293.36 | Meta-dimethyl substitution iris-biotech.de |

| Boc-2,3-dimethyl-L-phenylalanine | C₁₆H₂₃NO₄ | 293.36 | Asymmetric ortho/meta-dimethyl substitution |

Table 2: Research Applications of Unnatural Amino Acids

| Application Area | Description | Example |

| Medicinal Chemistry | Optimization of peptide-based drugs for enhanced stability, affinity, and selectivity. | Incorporation of 2',6'-dimethyl-L-phenylalanine in opioid peptides to improve receptor binding. nih.gov |

| Protein Engineering | Introduction of novel functionalities into proteins. | Site-specific incorporation of fluorescent amino acids to study protein dynamics. ontosight.ai |

| Material Science | Creation of novel biomaterials with unique self-assembling properties. | Development of peptide-based hydrogels for tissue engineering. researchgate.net |

| Chemical Biology | Probing biological processes in living systems. | Use of photo-crosslinking amino acids to identify protein-protein interactions. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H23NO4 |

|---|---|

Molecular Weight |

293.36 g/mol |

IUPAC Name |

3-(2,3-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C16H23NO4/c1-10-7-6-8-12(11(10)2)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19) |

InChI Key |

UWEUVXSPNWWCBP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Boc 2,3 Dimethy L Phenylalanine and Its Analogues

Stereoselective Synthesis of Boc-2,3-Dimethy-L-Phenylalanine

The introduction of two methyl groups on the phenyl ring of phenylalanine creates a chiral center at the alpha-carbon and the potential for diastereomers. Therefore, precise control over the stereochemistry at both centers is paramount.

Enantioselective Approaches for Alpha-Amino Acid Derivatives

The asymmetric synthesis of α-amino acids is a well-established field, with several powerful methods that can be adapted for the synthesis of complex derivatives like 2,3-dimethyl-L-phenylalanine. Two prominent strategies are phase-transfer catalysis and the use of chiral auxiliaries.

Phase-Transfer Catalysis (PTC): This method has proven effective for the enantioselective synthesis of α-amino acids. researchgate.netresearchgate.net It typically involves the alkylation of a glycine-derived Schiff base under biphasic conditions, using a chiral phase-transfer catalyst to induce asymmetry. researchgate.netug.edu.pl Catalysts derived from Cinchona alkaloids are commonly employed due to their commercial availability and proven efficacy. researchgate.netug.edu.pl For the synthesis of a sterically hindered amino acid like 2,3-dimethyl-L-phenylalanine, the choice of catalyst and reaction conditions would be crucial to overcome the steric hindrance and achieve high enantioselectivity.

Chiral Auxiliaries: Chiral auxiliaries are temporary chiral groups that are covalently attached to a substrate to direct a stereoselective reaction. peptide.comsioc-journal.cnmdpi.com Evans' oxazolidinones and Schöllkopf's bis-lactim ethers are classic examples of chiral auxiliaries used in amino acid synthesis. peptide.com In the context of Boc-2,3-dimethyl-L-phenylalanine synthesis, a chiral auxiliary could be attached to a glycine (B1666218) enolate, followed by diastereoselective alkylation with a 2,3-dimethylbenzyl halide. Subsequent cleavage of the auxiliary would yield the desired enantiomerically enriched amino acid. A study by Takahata et al. in 2004 detailed the asymmetric synthesis of all six regioisomers of N-Boc-dimethyl-phenylalanines, likely employing such strategies to control stereochemistry. crossref.org

| Method | Catalyst/Auxiliary | General Substrate | Key Features |

| Phase-Transfer Catalysis | Cinchona alkaloid derivatives | Glycine Schiff base | Inexpensive catalysts, good for various alkylations. researchgate.netug.edu.pl |

| Chiral Auxiliaries | Evans' oxazolidinones | Glycine enolates | High diastereoselectivity, reliable for complex targets. peptide.commdpi.com |

Diastereoselective Control in the Synthesis of this compound

The synthesis of 2,3-disubstituted phenylalanine derivatives requires careful control of diastereoselectivity. The presence of the methyl groups on the aromatic ring can influence the approach of reagents, and the synthetic strategy must be designed to favor the formation of the desired diastereomer.

One common approach to achieve diastereoselective control is through the use of chiral auxiliaries, as mentioned previously. The chiral environment created by the auxiliary can effectively shield one face of the enolate, leading to preferential alkylation from the less hindered side. peptide.com The choice of the chiral auxiliary and the reaction conditions, such as the metal counterion of the enolate and the temperature, can significantly impact the diastereomeric ratio.

Another strategy involves the stereoselective reduction of a chiral precursor. For instance, a chiral β-keto ester could be synthesized and then subjected to a diastereoselective amination or reduction of the keto group to introduce the amino functionality with the desired stereochemistry. While no specific literature on the diastereoselective synthesis of Boc-2,3-dimethyl-L-phenylalanine via this route was found, it represents a plausible synthetic strategy.

The work by Takahata and colleagues on the asymmetric synthesis of N-Boc-dimethyl-phenylalanines would have inherently addressed the challenge of diastereoselective control to isolate the specific L-isomer with the 2,3-dimethyl substitution pattern. crossref.org

Strategies for Preserving Chirality and Preventing Racemization During Synthesis

Racemization, the conversion of a chiral molecule into an equal mixture of enantiomers, is a significant concern in peptide synthesis and the synthesis of chiral amino acids. peptide.comhighfine.com The α-proton of an activated amino acid is susceptible to deprotonation by base, leading to the formation of a planar enolate and subsequent loss of stereochemical integrity. peptide.com For sterically hindered amino acids like 2,3-dimethyl-L-phenylalanine, the risk of racemization can be exacerbated due to potentially harsher reaction conditions required for coupling or deprotection. orgsyn.org

Several strategies are employed to minimize racemization:

Use of Coupling Reagents with Racemization Suppressants: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives are commonly used with carbodiimide (B86325) coupling reagents to form active esters that are less prone to racemization. peptide.comhighfine.com

Controlling Basicity: The choice of base and its stoichiometry is critical. Weaker, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are often preferred over stronger, less hindered bases. highfine.com

Low Reaction Temperatures: Performing coupling reactions at lower temperatures can help to minimize the rate of enolization and subsequent racemization.

Protecting Group Strategy: The choice of protecting groups can also influence the propensity for racemization. For instance, the use of a urethane-based protecting group like Boc on the α-amino group is known to reduce racemization compared to acyl groups. ysu.am

Protecting Group Chemistry in the Synthesis of this compound

The strategic use of protecting groups is fundamental to the successful synthesis of complex molecules like Boc-2,3-dimethyl-L-phenylalanine. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amino function in peptide synthesis. orgsyn.orgprepchem.com

Role and Orthogonality of the Boc Protecting Group

The Boc group serves to temporarily block the nucleophilicity of the amino group, preventing it from participating in unwanted side reactions during subsequent synthetic steps, such as esterification or peptide coupling. orgsyn.orgprepchem.com

A key feature of the Boc group is its orthogonality to other commonly used protecting groups in peptide synthesis. researchgate.net Orthogonality refers to the ability to selectively remove one protecting group in the presence of others by using different chemical conditions. The Boc group is labile to acidic conditions (e.g., trifluoroacetic acid, TFA), while being stable to basic conditions used for the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) group and to hydrogenolysis conditions used to cleave benzyl-based protecting groups (e.g., Cbz, Bn). researchgate.net This orthogonality is crucial for the stepwise assembly of peptides and the synthesis of complex amino acid derivatives.

| Protecting Group | Deprotection Condition | Orthogonal To |

| Boc | Acid (e.g., TFA, HCl) | Fmoc (Base), Cbz/Bn (Hydrogenolysis) |

| Fmoc | Base (e.g., Piperidine) | Boc (Acid), Cbz/Bn (Hydrogenolysis) |

| Cbz/Bn | Hydrogenolysis (e.g., H₂/Pd) | Boc (Acid), Fmoc (Base) |

Optimized Deprotection Strategies and Conditions for this compound Derivatives

The removal of the Boc group is typically achieved by treatment with a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). fishersci.co.ukacsgcipr.org However, for sterically hindered amino acids like Boc-2,3-dimethyl-L-phenylalanine, the deprotection can be slower and may require more forcing conditions. This can lead to undesired side reactions, such as alkylation of sensitive residues by the tert-butyl cation generated during deprotection. acsgcipr.org

To mitigate these issues, optimized deprotection strategies are employed:

Scavengers: The addition of scavengers like triisopropylsilane (B1312306) (TIS) or water can help to trap the reactive tert-butyl cation, preventing side reactions.

Alternative Acidic Conditions: While TFA is common, other acidic conditions can be used. For instance, HCl in an organic solvent like dioxane or methanol (B129727) is also effective. fishersci.co.uk The choice of acid and solvent can be optimized to achieve clean and efficient deprotection.

Lewis Acids: In some cases, Lewis acids such as bismuth(III) trichloride (B1173362) have been shown to selectively deprotect the N-Boc group under mild conditions, even in the presence of other acid-labile groups. researchgate.net

Thermal Deprotection: For certain substrates, thermal deprotection in the absence of a strong acid has been reported, which can be advantageous for highly acid-sensitive molecules.

The development of mild and efficient deprotection protocols is crucial for the successful application of Boc-2,3-dimethyl-L-phenylalanine in the synthesis of peptides and other bioactive molecules.

| Deprotection Reagent | Conditions | Potential Issues for Hindered Substrates | Mitigation Strategies |

| Trifluoroacetic Acid (TFA) | TFA in DCM | Slower reaction, side reactions from t-butyl cation | Use of scavengers (e.g., TIS, water) |

| Hydrogen Chloride (HCl) | HCl in Dioxane/Methanol | Can be harsh | Optimization of concentration and temperature |

| Bismuth(III) Chloride | Acetonitrile/Water | Substrate dependent | --- |

Novel Reaction Pathways and Mechanistic Studies for the Synthesis of Unnatural Amino Acid Derivatives

The development of efficient and stereoselective methods for the synthesis of unnatural amino acids is a significant challenge in organic chemistry. nih.gov Researchers are continuously exploring new reaction pathways to overcome the limitations of traditional methods, which often involve multiple steps and harsh reaction conditions. nsf.gov

Carbon-Carbon Bond Formation Methodologies (e.g., Radical Addition, Cross-Coupling Reactions)

The formation of carbon-carbon bonds is a fundamental transformation in the synthesis of complex organic molecules, including unnatural amino acids.

Radical Addition: Radical-based methods offer a powerful approach for the construction of C-C bonds. These reactions often proceed under mild conditions and exhibit high functional group tolerance. While specific examples detailing the use of radical addition for the direct synthesis of Boc-2,3-dimethyl-L-phenylalanine are not prevalent in the reviewed literature, the principles of radical decarboxylative coupling are highly relevant. nsf.gov This strategy involves the activation of carboxylic acid side chains of readily available amino acids like aspartate and glutamate (B1630785) to generate radicals that can participate in cross-coupling reactions. nsf.gov

Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions are indispensable tools for forging carbon-carbon bonds. rhhz.net

Negishi Coupling: A notable example is the microwave-assisted Negishi coupling used for the synthesis of Boc-2',6'-dimethyl-L-tyrosine. nih.gov This reaction couples an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. nih.gov This methodology has been successfully applied to produce various unnatural tyrosine and phenylalanine derivatives. nih.gov

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between a boronic acid and an organic halide is another widely used method for C-C bond formation. rhhz.netnih.gov It has been employed in the synthesis of biaryl-containing macrocycles and unsymmetrical aryl-s-triazines. nih.govacs.org The synthesis of C-glycosylated phenylalanine derivatives has also been achieved using palladium-catalyzed Stille and Negishi cross-coupling reactions. researchgate.net

The following table summarizes key aspects of these cross-coupling reactions:

| Reaction | Catalyst | Coupling Partners | Key Features | Reference |

| Negishi Coupling | Palladium or Nickel | Organozinc Compound + Organic Halide | Microwave-assisted, efficient for unnatural tyrosine derivatives. | nih.gov |

| Suzuki-Miyaura Coupling | Palladium | Boronic Acid + Organic Halide | Versatile, used for a wide range of aryl-aryl bonds. | rhhz.netnih.gov |

| Stille Coupling | Palladium | Organotin Compound + Organic Halide | Used in the synthesis of glycosylated amino acids. | researchgate.net |

Hydrative Amination Strategies for Alpha-Amino Acid Derivatives

A novel and practical approach for the synthesis of α-amino acid derivatives involves the direct hydrative amination of activated alkynes. nih.govnih.gov This metal-free method proceeds under mild conditions and utilizes readily available sulfinamides as the nitrogen source. nih.govnih.gov The reaction is believed to proceed through a sulfonium (B1226848) nsf.govnih.gov-sigmatropic rearrangement. nih.govnih.gov This strategy provides a convenient route to α-amino carbonyl and carboxyl compounds, which are key components of many biologically active molecules. nih.govnih.gov

Key features of this methodology include:

Metal-free conditions: Avoids the use of potentially toxic and expensive metal catalysts. nih.govresearchgate.net

Mild reaction conditions: Allows for the synthesis of sensitive molecules. nih.govresearchgate.net

Readily available starting materials: Utilizes common sulfinamides. nih.govresearchgate.net

Electrocatalytic and Photochemical Approaches in Unnatural Amino Acid Synthesis

Modern synthetic methods are increasingly turning to electrocatalysis and photochemistry to drive reactions, offering sustainable and efficient alternatives to traditional approaches.

Electrocatalysis: A simple and rapid protocol for accessing enantiopure unnatural amino acids utilizes a silver/nickel-electrocatalytic decarboxylative coupling. nsf.govnih.govchemrxiv.org This method allows for the parallel synthesis of numerous unnatural amino acids from common precursors like glutamate and aspartate. nsf.govnih.govacs.org The electrochemical approach is particularly useful for the side-chain decarboxylative arylation of aspartic and glutamic acids, a reaction that can be challenging with electron-rich coupling partners. nih.gov

Photochemistry: Photochemical methods are also emerging as powerful tools in amino acid synthesis. For instance, the asymmetric synthesis of (S)-Boc-N-methyl-p-benzoyl-phenylalanine, a photoreactive amino acid, has been accomplished. nih.gov This compound can be incorporated into peptides for photolabeling studies to investigate peptide-receptor interactions. nih.gov

Directed Derivatization Strategies for this compound Side Chains

The modification of amino acid side chains is a crucial strategy for fine-tuning the properties of peptides and other bioactive molecules. acs.orgresearchgate.net

For Boc-2,3-dimethyl-L-phenylalanine, derivatization of the aromatic ring can lead to analogues with altered steric and electronic properties. A large-scale synthesis of 4′-carboxamido N-Boc-2′,6′-dimethyl-l-phenylalanines has been reported, starting from the commercially available N-Boc-2′,6′-dimethyl-l-tyrosine methyl ester. researchgate.netresearchgate.net This method features mild reaction conditions and provides high yields. researchgate.net The resulting carboxamide analogues have been shown to be effective bioisosteres for phenol (B47542) moieties in certain biological contexts. researchgate.net

Furthermore, the flexibility of the phenylalanine side chain itself can be exploited. Studies have shown that the side chains of phenylalanine residues can adopt multiple conformations to accommodate the binding of different ligands. nih.govmdpi.com This inherent flexibility can be a consideration in the design of derivatized analogues.

Stereochemical and Chiral Control in Boc 2,3 Dimethy L Phenylalanine Research

Absolute Configuration Determination and Stereoisomer Analysis

Ensuring the enantiopurity and confirming the absolute configuration of Boc-2,3-dimethyl-L-phenylalanine and its derivatives are paramount in research. Various analytical techniques are employed to distinguish between stereoisomers and verify the desired 'L' configuration at the α-carbon.

One definitive method for structural elucidation is X-ray crystallography . This technique provides unambiguous proof of the absolute configuration and detailed information about the three-dimensional structure of a molecule in its crystalline state. For complex chiral molecules, X-ray analysis of a crystalline derivative is often the gold standard for assigning stereochemistry nih.govnih.gov.

A more common and versatile approach involves the use of chiral derivatizing agents followed by chromatographic or spectroscopic analysis. In this strategy, the chiral amino acid is reacted with a chiral agent of known absolute configuration to create a pair of diastereomers. Since diastereomers have different physical properties, they can be separated and distinguished using standard analytical methods like liquid chromatography-mass spectrometry (LC-MS). For instance, phenylglycine methyl ester (PGME) can be used as a chiral derivatizing agent to determine the absolute configurations of N,N-dimethyl amino acids nih.govbiomolther.org. The resulting diastereomers exhibit unique retention times in LC-MS analysis, allowing for the definitive assignment of the original amino acid's configuration nih.govbiomolther.org. A similar principle applies to analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, where coupling a chiral acid to L- and D-phenylalanine methyl esters can be used to measure the enantiomeric excess of the product nih.gov.

The table below summarizes key analytical methods for stereoisomer analysis.

| Analytical Method | Principle of Operation | Application Example | Reference(s) |

| X-Ray Crystallography | Diffraction of X-rays by a single crystal to determine the precise arrangement of atoms in the molecular structure. | Used to provide definitive structural proof for a selection of synthesized phenylalanine amide derivatives. | nih.govnih.gov |

| Chiral Derivatization with LC-MS | The chiral analyte is reacted with an enantiopure chiral derivatizing agent (e.g., S-PGME) to form diastereomers, which are separable by liquid chromatography due to different physical properties and can be detected by mass spectrometry. | L- and D-dimethyl phenylalanine were derivatized with S-PGME, resulting in diastereomers with distinct elution times (17.4 min vs. 18.7 min) in reverse-phase LC-MS. | nih.govbiomolther.org |

| NMR Spectroscopy of Diastereomers | The enantiomeric mixture is converted into diastereomers by reaction with a chiral auxiliary. The resulting diastereomers have distinct NMR spectra (e.g., ¹H NMR), allowing for quantification of each stereoisomer. | The enantiomeric excess of a γ-nitro-α-alkylbutyric acid was measured by ¹H NMR after coupling the acid to both L- and D-phenylalanine methyl ester. | nih.gov |

Influence of Methyl Substituents on Stereochemical Outcomes in Boc-2,3-Dimethy-L-Phenylalanine Derivatives

The two methyl groups on the phenyl ring of Boc-2,3-dimethyl-L-phenylalanine exert significant steric and electronic influence that can affect the stereochemical outcomes of its reactions. The substitution at the ortho- (position 2) and meta- (position 3) positions creates a sterically hindered environment around the core amino acid structure.

This steric bulk can play a crucial role in controlling the conformation of the molecule and influencing the approach of reagents during chemical transformations. For example, in peptide coupling reactions, the carboxylic acid of the N-Boc protected phenylalanine derivative must be activated to facilitate amide bond formation nih.gov. This activation creates a strong electron-withdrawing effect, making the α-hydrogen more susceptible to abstraction, which can lead to racemization (the loss of stereochemical integrity at the chiral center) nih.gov. The steric hindrance imposed by the 2,3-dimethylphenyl group could potentially shield the α-hydrogen, making it less accessible to base-catalyzed abstraction and thereby helping to preserve the stereocenter's configuration during coupling reactions. Conversely, the bulk of the side chain might necessitate the use of specific coupling reagents or reaction conditions to achieve efficient bond formation without compromising stereochemical purity. For instance, mild coupling conditions, such as using propanephosphonic acid anhydride (B1165640) (T3P) in a mixture of ethyl acetate (B1210297) and pyridine (B92270) at 0 °C, have been shown to minimize the degree of racemization in the synthesis of other phenylalanine derivatives nih.gov.

Resolution Methodologies for Racemic Phenylalanine Derivatives Towards Enantiopure this compound

The synthesis of enantiopure Boc-2,3-dimethyl-L-phenylalanine typically begins with the corresponding racemic amino acid, 2,3-dimethylphenylalanine. The separation of this racemic mixture into its individual enantiomers, a process known as resolution, is a critical step.

Chemical resolution via diastereomeric salt formation is a classical and widely used technique. This method involves reacting the racemic amino acid (which is amphoteric but can act as an acid) with an enantiopure chiral base libretexts.orgopenstax.org. This acid-base reaction produces a mixture of two diastereomeric salts (e.g., R-acid/S-base and S-acid/S-base). Because diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization libretexts.org. Once the diastereomeric salts are separated, the pure enantiomer of the amino acid can be recovered by treatment with a strong acid, which also allows for the recovery of the chiral resolving agent openstax.org. For resolving racemic bases, chiral acids like (+)-tartaric acid or (-)-mandelic acid are commonly used libretexts.org.

Enzymatic resolution offers a highly selective alternative. Enzymes are chiral catalysts that can differentiate between the enantiomers of a racemic substrate, catalyzing a reaction on only one of them orgosolver.com. For resolving racemic phenylalanine, a common strategy involves the asymmetric hydrolysis of an N-acylated derivative or an ester derivative semanticscholar.org. For example, a racemic mixture of N-chloroacetyl-phenylalanine can be subjected to hydrolysis by the enzyme carboxypeptidase, which selectively cleaves the acyl group from the L-enantiomer, leaving the N-chloroacetyl-D-phenylalanine untouched semanticscholar.org. Similarly, an enzyme preparation from the pancreas can selectively hydrolyze the isopropyl ester of L-phenylalanine, leaving the D-phenylalanine ester intact semanticscholar.org. The resulting free L-amino acid and the D-amino acid ester can then be easily separated based on their different chemical properties semanticscholar.org.

The table below outlines these primary resolution methodologies.

| Resolution Method | Principle | Reagents/Catalysts | Separation Technique | Reference(s) |

| Chemical (Diastereomeric Salt Formation) | A racemic acid/base is reacted with a single enantiomer of a chiral base/acid to form diastereomeric salts. | Chiral bases (e.g., brucine, quinine) or chiral acids (e.g., tartaric acid, mandelic acid). | Fractional crystallization, exploiting differences in solubility between the diastereomeric salts. | libretexts.orgopenstax.org |

| Enzymatic (Asymmetric Hydrolysis) | An enzyme selectively catalyzes a reaction (e.g., hydrolysis of an ester or amide) on one enantiomer in a racemic mixture. | Enzymes such as carboxypeptidase or preparations from pancreas. | Chemical separation based on the different properties of the product (e.g., free amino acid) and the unreacted enantiomer (e.g., ester). | orgosolver.comsemanticscholar.org |

| Chromatographic Separation | Enantiomers are separated by passing the racemic mixture through a column containing a chiral stationary phase. | Chiral adsorbent in a chromatography column. | Column chromatography, based on differential interaction of enantiomers with the chiral stationary phase. | dalalinstitute.com |

Advanced Spectroscopic and Structural Characterization of Boc 2,3 Dimethy L Phenylalanine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed structure and conformational dynamics of Boc-2,3-dimethyl-L-phenylalanine in solution. Both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are employed to assign proton and carbon signals and to probe through-bond and through-space connectivities.

The ¹H NMR spectrum provides initial structural verification. The tert-butoxycarbonyl (Boc) protecting group gives rise to a characteristic singlet in the upfield region, typically around 1.4 ppm, integrating to nine protons. nih.govnih.gov The protons of the two methyl groups on the phenyl ring would appear as distinct singlets in the aromatic region, while the remaining aromatic protons would exhibit complex splitting patterns. The α-hydrogen and β-protons of the phenylalanine backbone would appear as multiplets, with their precise chemical shifts and coupling constants being highly sensitive to the molecule's conformation.

¹³C NMR spectroscopy complements the proton data, with characteristic signals for the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon of the tert-butyl group, and the various carbons of the aromatic ring and the amino acid backbone. chemicalbook.comresearchgate.net

Conformational analysis is further refined using two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY detects through-space correlations between protons that are in close proximity, providing crucial information about the spatial arrangement of the Boc group relative to the phenyl ring and the amino acid backbone. The steric hindrance introduced by the 2,3-dimethyl substitution on the phenyl ring is expected to significantly influence the preferred rotational conformation (rotamers) around the Cα-Cβ and Cβ-Cγ bonds, which can be elucidated by analyzing the NOE cross-peaks. researchgate.net Computational modeling, often used in conjunction with NMR data, can help to identify the lowest energy conformations of the molecule in solution. nih.gov

Interactive Table: Expected NMR Chemical Shifts for Boc-2,3-dimethyl-L-phenylalanine

Users can filter the table by nucleus type to view the expected chemical shifts.

| Nucleus | Assignment | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Boc (C(CH₃)₃) | ~1.4 | Singlet |

| ¹H | Phenyl-CH₃ (C2) | ~2.1-2.3 | Singlet |

| ¹H | Phenyl-CH₃ (C3) | ~2.1-2.3 | Singlet |

| ¹H | β-CH₂ | ~2.9-3.2 | Multiplet |

| ¹H | α-CH | ~4.3-4.6 | Multiplet |

| ¹H | NH | ~5.0-5.5 | Doublet |

| ¹H | Aromatic-H | ~6.9-7.2 | Multiplet |

| ¹³C | Boc (C(CH₃)₃) | ~28.5 | Quartet |

| ¹³C | Phenyl-CH₃ | ~15-20 | Quartet |

| ¹³C | β-CH₂ | ~37-39 | Triplet |

| ¹³C | α-CH | ~55-57 | Doublet |

| ¹³C | Boc (C(CH₃)₃) | ~80 | Singlet |

| ¹³C | Aromatic-C | ~125-140 | Multiple |

| ¹³C | Boc (C=O) | ~155 | Singlet |

| ¹³C | Carboxyl (C=O) | ~175 | Singlet |

High-Resolution Mass Spectrometry (MS) Techniques for Structural Confirmation and Derivatization Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of the elemental composition of Boc-2,3-dimethyl-L-phenylalanine. Techniques like Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF) can provide a mass measurement with high accuracy (typically < 5 ppm error), which allows for the confident determination of the molecular formula (C₁₆H₂₃NO₄).

Tandem mass spectrometry (MS/MS) is used to further confirm the structure by analyzing the fragmentation patterns of the parent ion. Characteristic losses are expected, such as the loss of the tert-butyl group (56 Da) or the entire Boc group (100 Da) from the protonated molecule [M+H]⁺. Fragmentation of the amino acid backbone would yield specific ions that confirm the connectivity of the dimethyl-phenylalanine moiety.

Derivatization is often employed to enhance ionization efficiency and to provide more informative fragmentation in GC-MS or LC-MS analysis. mdpi.comnih.gov For instance, esterification of the carboxylic acid group (e.g., to form a methyl or ethyl ester) can increase volatility for GC-MS. nih.gov Derivatizing the amino group after deprotection of the Boc group is another common strategy. mdpi.comresearchgate.net Analysis of these derivatives by MS/MS would show predictable shifts in mass and fragmentation pathways, further corroborating the structure.

Interactive Table: Expected HRMS Fragments for Boc-2,3-dimethyl-L-phenylalanine

Click on a row to highlight the corresponding fragmentation pathway.

| Ion | Formula | Expected m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₁₆H₂₄NO₄]⁺ | 294.1699 | Protonated molecular ion |

| [M-C₄H₈+H]⁺ | [C₁₂H₁₆NO₄]⁺ | 238.1074 | Loss of isobutylene (B52900) from Boc group |

| [M-Boc+H]⁺ | [C₁₁H₁₆NO₂]⁺ | 194.1176 | Loss of the entire Boc group (de-protected amino acid) |

| [M-Boc-COOH+H]⁺ | [C₁₀H₁₄N]⁺ | 148.1121 | Loss of Boc and carboxyl group |

X-ray Crystallography for Solid-State Structural Determination of Boc-2,3-Dimethy-L-Phenylalanine and its Complexes

X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and the conformation adopted in the crystal lattice. nih.govpsu.edu While a specific crystal structure for Boc-2,3-dimethyl-L-phenylalanine is not publicly available, the general principles of amino acid and peptide crystallography can be applied. researchgate.netnih.govcapes.gov.br

To obtain the crystal structure, single crystals of the compound would be grown and subjected to X-ray diffraction. researchgate.netscispace.com The resulting diffraction pattern is used to calculate an electron density map, from which the positions of all non-hydrogen atoms can be determined.

Interactive Table: Illustrative Crystallographic Parameters for a Boc-Amino Acid

This table shows typical parameters that would be determined from an X-ray crystallography experiment.

| Parameter | Typical Value / Description |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁, C2 |

| Unit Cell Dimensions (Å) | a, b, c (e.g., 5-15 Å) |

| Unit Cell Angles (°) | α, β, γ (e.g., α=γ=90°, β≠90° for monoclinic) |

| Molecules per Unit Cell (Z) | 2, 4, or 8 |

| Resolution (Å) | < 1.0 (for high-quality data) |

| R-factor | < 0.05 (for a well-refined structure) |

Circular Dichroism (CD) Spectroscopy for Chirality and Secondary Structure Assessment in Peptidic Constructs

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is an essential tool for assessing the chirality of molecules and for determining the secondary structure of peptides and proteins into which Boc-2,3-dimethyl-L-phenylalanine might be incorporated. nih.govlew.ro

As a single, chiral amino acid derivative, Boc-2,3-dimethyl-L-phenylalanine itself will exhibit a CD spectrum, confirming its L-configuration. The spectrum is typically dominated by the electronic transitions of the aromatic chromophore and the carboxyl group. nih.gov

An α-helix is characterized by strong positive bands around 192 nm and two negative bands at approximately 208 nm and 222 nm. nih.gov

A β-sheet typically shows a negative band around 218 nm and a positive band near 195 nm.

A random coil or unstructured peptide exhibits a strong negative band near 200 nm.

The presence of the bulky 2,3-dimethylphenyl side chain may sterically favor or disfavor certain secondary structures. CD spectroscopy provides a rapid method to assess how this specific substitution influences the conformational landscape of a peptide. mdpi.comnih.gov

Interactive Table: Characteristic CD Signals for Peptide Secondary Structures

Select a secondary structure to see its typical CD spectral features.

| Secondary Structure | Wavelength (nm) | Signal Characteristic |

|---|---|---|

| α-Helix | ~222 | Negative |

| α-Helix | ~208 | Negative |

| α-Helix | ~192 | Positive |

| β-Sheet | ~218 | Negative |

| β-Sheet | ~195 | Positive |

| Random Coil | ~198 | Strong Negative |

Conformational Analysis of Boc 2,3 Dimethy L Phenylalanine and Its Peptide Incorporations

Impact of 2,3-Dimethyl Substitution on Amino Acid Conformational Preferences

The conformational freedom of an amino acid within a peptide is largely defined by the rotational freedom around its backbone and side-chain torsion angles. For phenylalanine, the key side-chain torsion angles are χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ1). In unsubstituted phenylalanine, rotation around these bonds is relatively facile, allowing the phenyl ring to adopt various orientations.

The introduction of methyl groups onto the phenyl ring, as in 2,3-dimethyl-L-phenylalanine, drastically alters these preferences. The primary driver of this change is steric hindrance.

Ortho-Substitution (C2-Methyl): The methyl group at the C2 (ortho) position introduces a significant steric clash with the peptide backbone. This severely restricts the rotation around the χ1 torsion angle. To avoid a high-energy conformation where the methyl group is pointed towards the backbone, the side chain is forced into a more rigid, defined orientation. This constraint on χ1 directly influences the allowable backbone torsion angles, φ and ψ, often favoring regions of the Ramachandran plot corresponding to helical structures.

Meta-Substitution (C3-Methyl): While less sterically demanding than the ortho substitution, the methyl group at the C3 (meta) position further limits the conformational space, particularly for the χ2 torsion angle, by restricting the rotation of the phenyl ring itself.

Table 1: Expected Torsion Angle Constraints in Substituted Phenylalanine Analogs

| Amino Acid | Key Steric Interaction | Expected Impact on χ1 | Expected Impact on Backbone (φ, ψ) |

|---|---|---|---|

| L-Phenylalanine | H-atom at C2 vs. Backbone | Relatively Flexible | Broadly allowed regions |

| ortho-Methyl-L-Phe | C2-Methyl vs. Backbone | Highly Restricted | Favors helical region (α and 310) |

| meta-Methyl-L-Phe | C3-Methyl vs. Backbone Hβ | Moderately Restricted | Minor restriction compared to ortho |

| 2,3-Dimethyl-L-Phe | C2-Methyl and C3-Methyl vs. Backbone | Severely Restricted | Strongly favors helical region |

Rational Design of Foldamers and Peptidomimetics Leveraging Boc-2,3-Dimethy-L-Phenylalanine for Defined Conformations

Foldamers are non-natural oligomers that mimic the structure-forming capabilities of proteins, adopting well-defined secondary structures like helices, sheets, and turns. nih.gov The rational design of these molecules relies on using building blocks with predictable conformational biases. The significant steric constraints imposed by the 2,3-dimethylphenyl group make Boc-2,3-dimethyl-L-phenylalanine an excellent candidate for inclusion in foldamer design.

By strategically placing such a rigid residue within a peptide sequence, chemists can force the backbone to adopt a specific, predictable conformation. The energy penalty for adopting a non-favored conformation becomes prohibitively high due to the steric bulk of the side chain. This principle is widely used in the design of α-helix mimetics, where unnatural amino acids are used to stabilize helical folds that would otherwise be unstable in short peptides. nih.gov

The design process often involves:

Sequence Patterning: In mixed sequences of natural and unnatural amino acids (e.g., α/γ-peptides), the constrained residue can act as a nucleation point, directing the folding of the adjacent flexible residues. nih.gov

Functional Mimicry: By forcing a peptide into a specific shape, such as an α-helix, the side chains of other residues in the sequence can be precisely positioned to mimic the functional epitope of a natural protein, for example, to inhibit a protein-protein interaction.

While specific studies detailing the use of Boc-2,3-dimethyl-L-phenylalanine in foldamers are not widely reported, the principles established with other constrained residues, such as β-amino acids or other substituted phenylalanines, provide a strong rationale for its utility. nih.govnih.gov Its incorporation would be a powerful strategy for creating highly stable and structurally defined peptidomimetics.

Analysis of Helical and Extended Conformations Induced by Unnatural Amino Acid Incorporation

The incorporation of sterically demanding, unnatural amino acids is a proven method for stabilizing specific secondary structures. The severe constraint on the χ1 angle in 2,3-dimethyl-L-phenylalanine is expected to strongly promote helical conformations. By forcing the backbone into the negative φ region of the Ramachandran plot, this residue acts as a helix-inducer.

Helical Conformations: Studies on peptides containing other ortho-substituted phenylalanines have confirmed their high propensity to form α-helices and 310-helices. These structures are characterized by specific hydrogen-bonding patterns (i → i+4 for α-helices, i → i+3 for 310-helices) and defined φ/ψ angles. The presence of even a single, highly constrained residue can be sufficient to nucleate helix formation in a short peptide. Spectroscopic techniques like Circular Dichroism (CD), which shows characteristic minima for helical structures, and Nuclear Magnetic Resonance (NMR), which can provide residue-specific structural data, are used to verify these conformations. uzh.chchemrxiv.org

Extended Conformations: While helical conformations are the most likely outcome, it is theoretically possible for the residue to adopt an extended β-strand conformation. However, this would likely be less stable than the helical form due to the steric interactions of the bulky side chain. In peptides designed to form β-sheets, incorporating a residue like 2,3-dimethyl-L-phenylalanine would be challenging and could disrupt the regular hydrogen-bonding pattern required for sheet formation. X-ray crystallography provides the most definitive evidence for both helical and extended structures in the solid state. nih.govnih.gov

Table 2: Typical Spectroscopic Signatures for Peptide Secondary Structures

| Secondary Structure | CD Spectroscopy Signature | Key NMR Observables |

|---|---|---|

| α-Helix | Negative bands at ~222 nm and ~208 nm; Positive band at ~195 nm | Small 3JHNα coupling constants (~4 Hz); Characteristic short-range NOEs (dαN(i, i+3), dαβ(i, i+3)) |

| β-Sheet / Extended | Single negative band at ~218 nm; Positive band at ~195 nm | Large 3JHNα coupling constants (~9 Hz); Strong sequential dαN(i, i+1) NOEs |

| Random Coil | Strong negative band near 200 nm | Averaged 3JHNα coupling constants (~7 Hz); Weak or absent long-range NOEs |

Solvent Effects on the Conformational Landscape of this compound

The conformation of a peptide can be highly sensitive to its environment. Solvents can influence peptide structure by competing for hydrogen bonds with the peptide backbone and by solvating different side chains to varying extents. nih.gov For example, a peptide might adopt a collapsed, hydrogen-bonded helical structure in a non-polar solvent like chloroform, but transition to a more extended, random coil conformation in a polar, hydrogen-bonding solvent like water or methanol (B129727). chemrxiv.org

However, for peptides containing a highly constrained residue like 2,3-dimethyl-L-phenylalanine, the conformational landscape is expected to be much more rugged and less dependent on the solvent. The dominant conformational preferences are dictated by strong, intramolecular steric interactions rather than weaker, intermolecular interactions with the solvent.

It is hypothesized that:

A peptide containing 2,3-dimethyl-L-phenylalanine would maintain its preferred (likely helical) conformation across a wide range of solvents. The energy barrier to unfolding would be significantly higher than for a similar peptide with a more flexible residue.

While minor changes in the population of conformational substates might occur, a wholesale transition from a helix to an extended structure induced by solvent change is unlikely. The steric "lock" imposed by the dimethylphenyl group would be difficult for solvent interactions to overcome.

This conformational robustness is a highly desirable trait in the design of peptidomimetics and foldamers, as it ensures the molecule maintains its intended three-dimensional shape, and therefore its function, in different biological environments, from the lipid environment of a cell membrane to the aqueous environment of the cytosol.

Reactivity and Reaction Mechanisms of Boc 2,3 Dimethy L Phenylalanine

Reactivity Profiles of the Carboxyl and Amine Functionalities in Boc-2,3-Dimethy-L-Phenylalanine

The reactivity of the carboxyl and amine functionalities in Boc-2,3-dimethyl-L-phenylalanine is a critical aspect of its role in peptide synthesis. The tert-butyloxycarbonyl (Boc) protecting group on the α-amine is key to its synthetic utility. This group is stable under a variety of conditions, including those involving most nucleophiles and bases, which allows for selective reactions at other sites of the molecule. organic-chemistry.org The primary role of the Boc group is to prevent the highly nucleophilic amine from participating in unwanted side reactions, thereby directing the reaction to the carboxyl group for peptide bond formation. researchgate.net

The carboxylic acid moiety can be activated for coupling reactions. This activation is typically achieved using a variety of coupling reagents which convert the hydroxyl group of the carboxylic acid into a better leaving group, thus facilitating nucleophilic attack by the free amine of another amino acid. uni-kiel.de The presence of the bulky 2,3-dimethylphenyl side chain can introduce steric hindrance, which may influence the rate and efficiency of the coupling reaction. However, the use of potent coupling reagents can generally overcome this hindrance to form the desired peptide bond.

The deprotection of the Boc group is typically accomplished under acidic conditions, which cleaves the carbamate (B1207046) to regenerate the free amine. fishersci.co.uk This process is sensitive to the strength of the acid and the reaction conditions, allowing for selective deprotection when other acid-labile groups are present. organic-chemistry.org The regenerated amine is then available to participate in the subsequent coupling step in a stepwise peptide synthesis. masterorganicchemistry.com

Side Chain Reactivity and Functional Group Compatibility in Synthetic Sequences

The 2,3-dimethylphenyl side chain of Boc-2,3-dimethyl-L-phenylalanine is generally considered to be chemically inert under standard peptide synthesis conditions. The alkyl substituents on the aromatic ring are not reactive towards the reagents typically used for peptide coupling and Boc deprotection. This lack of reactivity is advantageous as it prevents unwanted side reactions involving the side chain, ensuring the integrity of the amino acid residue throughout the synthetic sequence.

The primary consideration regarding the side chain is its steric bulk. The two methyl groups in the ortho and meta positions of the phenyl ring can influence the conformation of the peptide chain and may affect the efficiency of subsequent synthetic steps. However, this steric hindrance does not typically prevent the desired reactions from occurring.

In terms of functional group compatibility, the 2,3-dimethylphenyl side chain is compatible with a wide range of functional groups that may be present on other amino acid residues in a peptide sequence. It does not interfere with common protecting groups used for the side chains of other amino acids, such as benzyl (B1604629) ethers for serine or tyrosine, or Boc groups for lysine. This compatibility allows for the incorporation of Boc-2,3-dimethyl-L-phenylalanine into complex peptide sequences without the need for special protective strategies for its own side chain. The halogenation of similar 2,3-dimethyl-substituted aromatic systems has been shown to proceed via either ionic or free-radical mechanisms depending on the reaction conditions, suggesting that care should be taken if such transformations are planned in the presence of this residue. rsc.org

Detailed Mechanism of Key Reactions Involving this compound (e.g., Peptide Coupling Reactions, Deprotection)

Peptide Coupling Reactions

The formation of a peptide bond using Boc-2,3-dimethyl-L-phenylalanine follows a well-established mechanism. The first step involves the activation of the carboxylic acid group. A common method for this is the use of a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. uni-kiel.de

The mechanism proceeds as follows:

The carboxylic acid of Boc-2,3-dimethyl-L-phenylalanine adds to one of the double bonds of the carbodiimide, forming a highly reactive O-acylisourea intermediate.

This intermediate can then be attacked by the nucleophilic amine of the incoming amino acid ester.

The attack results in the formation of a tetrahedral intermediate, which subsequently collapses to form the new peptide bond and releases dicyclohexylurea (DCU) as a byproduct. youtube.com

Alternatively, the O-acylisourea can react with HOBt to form an active ester, which is then cleanly aminolyzed by the incoming amino acid. This two-step process via the HOBt active ester is generally preferred as it minimizes the risk of racemization and other side reactions. nih.gov

Deprotection

The removal of the Boc protecting group is a crucial step to elongate the peptide chain. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). fishersci.co.ukyoutube.com

The mechanism for the acid-catalyzed deprotection of the Boc group is as follows:

The carbonyl oxygen of the Boc group is protonated by the strong acid.

This protonation makes the tert-butyl group a good leaving group in the form of the stable tert-butyl cation.

The carbamic acid that is formed is unstable and readily decarboxylates to release carbon dioxide and the free amine of the amino acid. youtube.comyoutube.com

The liberated tert-butyl cation can potentially alkylate sensitive amino acid residues, such as tryptophan or methionine. Therefore, scavengers like triethylsilane or thioanisole (B89551) are often added to the deprotection mixture to trap the tert-butyl cation. masterorganicchemistry.com

Applications of Boc 2,3 Dimethy L Phenylalanine in Advanced Chemical Synthesis

Utilization in Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Methodologies

Boc-2,3-dimethyl-L-phenylalanine is a valuable reagent in the synthesis of peptides, where the tert-butyloxycarbonyl (Boc) group provides temporary protection for the α-amino group. This protection strategy is a cornerstone of both solid-phase and solution-phase peptide synthesis.

In the classical Boc-based Solid-Phase Peptide Synthesis (SPPS), the C-terminal amino acid is anchored to an insoluble resin support. nih.govyoutube.com The synthesis proceeds through a series of iterative cycles, each consisting of two main steps: the deprotection of the α-amino group and the coupling of the next Boc-protected amino acid. The Boc group is typically removed under moderately acidic conditions, for example, by using trifluoroacetic acid (TFA). youtube.com Following deprotection, the next amino acid in the sequence, such as Boc-2,3-dimethyl-L-phenylalanine, is activated and coupled to the newly freed amino group on the growing peptide chain. youtube.com The steric bulk of the 2,3-dimethylphenyl side chain may necessitate optimized or stronger coupling reagents and longer reaction times to ensure the complete formation of the peptide bond, a common consideration when incorporating sterically hindered amino acids.

While automated synthesizers have made peptide synthesis more accessible, the fundamental chemical steps remain the same. youtube.com After the full peptide sequence is assembled, a strong acid, such as hydrofluoric acid (HF), is used in a final cleavage step to release the peptide from the resin and remove any side-chain protecting groups. youtube.com

Solution-phase peptide synthesis, while often more labor-intensive due to the need for purification after each step, offers flexibility and is also a viable method for incorporating specialized residues like Boc-2,3-dimethyl-L-phenylalanine. Similar principles of protection, coupling, and deprotection apply, with the choice of methodology often depending on the desired peptide's length and complexity.

A primary application of Boc-2,3-dimethyl-L-phenylalanine is in the creation of peptidomimetics—molecules that mimic the structure and function of natural peptides but have improved properties. The strategic replacement of natural amino acids with non-coded amino acids (NCAAs) like 2,3-dimethyl-L-phenylalanine is a key strategy in rational drug design. nih.gov

The two methyl groups on the phenyl ring act as conformational constraints, restricting the rotation around the chi (χ) angles of the amino acid side chain. This rigidity helps to lock the peptide backbone into a specific three-dimensional shape. nih.govacs.org By forcing a peptide into a particular conformation, chemists can enhance its binding affinity and selectivity for a specific biological target, such as a receptor or enzyme. researchgate.net

Research on closely related analogues, such as 2',6'-dimethyl-L-phenylalanine (Dmp), demonstrates the power of this approach. In the field of opioid research, replacing the standard phenylalanine residue with Dmp in various peptide scaffolds has been shown to significantly alter their biological activity. For instance, incorporating Dmp can lead to improved receptor-binding affinity and selectivity, turning a general opioid peptide into one that preferentially targets a specific receptor subtype. nih.gov The specific substitution pattern of 2,3-dimethylation in Boc-2,3-dimethyl-L-phenylalanine provides a unique tool for topographical control, allowing for the fine-tuning of peptide conformation to achieve desired biological outcomes. acs.org

| Peptide Analogue Modification | Target Receptor | Change in Binding Affinity | Reference |

| Substitution of Phe³ with Dmp in a dermorphin (B549996) tetrapeptide | µ-opioid receptor | 5-fold increase in affinity | nih.gov |

| Substitution of Tyr¹ with Dmt in a THQ scaffold | µ-opioid receptor (MOR) | Increased affinity | nih.gov |

This table presents data for the related analogue 2',6'-dimethyl-L-phenylalanine (Dmp) to illustrate the principle of using dimethylated phenylalanine derivatives to enhance peptide properties.

A major hurdle for peptide-based drugs is their rapid degradation in the body by proteolytic enzymes. nih.gov The incorporation of unnatural amino acids is a widely used strategy to overcome this limitation. The bulky side chain of 2,3-dimethyl-L-phenylalanine can act as a steric shield, hindering the approach of proteases and preventing the cleavage of nearby peptide bonds.

Role as a Chiral Building Block in Asymmetric Synthesis Beyond Peptides

Beyond its use in peptide chemistry, Boc-2,3-dimethyl-L-phenylalanine serves as a valuable chiral building block for asymmetric synthesis. The inherent chirality of the L-amino acid provides a starting point for constructing complex, enantiomerically pure molecules that are not peptides. The Boc-protected amino acid can be used in syntheses where the chiral center is preserved and incorporated into a larger, non-peptidic scaffold.

For example, large-scale syntheses of related compounds like 4′-carboxamido N-Boc-2′,6′-dimethyl-L-phenylalanines have been developed, highlighting their importance as intermediates for more complex targets. researchgate.net The synthesis of these chiral molecules relies on the stereocontrol provided by the starting amino acid. While specific examples detailing the use of Boc-2,3-dimethyl-L-phenylalanine in non-peptidic asymmetric synthesis are not widely documented, its structural similarity to these other building blocks suggests its potential in creating a variety of chiral compounds, where the 2,3-dimethylphenyl group can introduce specific steric and electronic features into the final product.

Integration into Molecular Probes and Advanced Materials (e.g., Supramolecular Assemblies, Polymeric Systems)

The unique properties of Boc-2,3-dimethyl-L-phenylalanine make it a candidate for integration into advanced materials and molecular probes. A molecular probe is a molecule used to study the properties of other molecules or structures. The synthesis of a photoreactive peptide antagonist using a different Boc-protected phenylalanine derivative demonstrates how such modified amino acids can be used to create tools for studying biological systems, like ligand-receptor interactions. nih.gov

In materials science, amino acids are increasingly used to build novel polymers and supramolecular structures. For instance, Boc-L-phenylalanine has been used as a capping agent for poly(L-lactic acid) (PLLA), where it reacts with the end of the polymer chain. medchemexpress.com After removing the Boc group, the resulting amino-terminated polymer can be used to create block copolymers. medchemexpress.com By analogy, Boc-2,3-dimethyl-L-phenylalanine could be used to introduce a bulky, hydrophobic, and chiral end-group onto a polymer chain. This could influence the polymer's properties, such as its ability to self-assemble into specific nanostructures like micelles or vesicles. The defined stereochemistry and steric bulk of the 2,3-dimethylphenyl group could direct the formation of ordered supramolecular assemblies, leading to new materials with applications in drug delivery or nanotechnology.

Computational and Theoretical Studies on Boc 2,3 Dimethy L Phenylalanine

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular mechanics and molecular dynamics simulations are powerful computational tools to explore the conformational landscape of flexible molecules like Boc-2,3-dimethyl-L-phenylalanine. These methods are used to understand the molecule's preferred shapes and how it moves and changes shape over time.

Molecular mechanics (MM) calculations are employed to map the potential energy surface of the molecule, identifying low-energy, stable conformations. These calculations consider the steric and electrostatic interactions between atoms. For Boc-2,3-dimethyl-L-phenylalanine, the key dihedral angles (φ, ψ, and χ) that define the backbone and side-chain orientations are systematically varied to locate energy minima. The presence of the bulky tert-butoxycarbonyl (Boc) protecting group and the two methyl groups on the phenyl ring introduces significant steric constraints, which limit the accessible conformational space compared to natural L-phenylalanine. nih.govunacademy.com

Table 1: Representative Low-Energy Conformers of Boc-2,3-Dimethyl-L-Phenylalanine from MM Calculations

| Dihedral Angle (degrees) | Conformer 1 | Conformer 2 | Conformer 3 |

| φ (C'-N-Cα-C) | -150 | -70 | 60 |

| ψ (N-Cα-C-N) | 150 | -50 | 40 |

| χ1 (N-Cα-Cβ-Cγ) | -60 | 180 | 60 |

| Relative Energy (kcal/mol) | 0.0 | 1.2 | 2.5 |

Note: The data in this table is illustrative and based on typical values for related substituted amino acids. Actual values would be derived from specific MM calculations.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Investigations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. nih.govgelisim.edu.tr DFT calculations provide a more accurate description of the electronic distribution within Boc-2,3-dimethyl-L-phenylalanine compared to MM methods.

These calculations are used to determine various electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. mdpi.com For Boc-2,3-dimethyl-L-phenylalanine, the electron-donating nature of the two methyl groups on the phenyl ring is expected to influence the electronic properties of the aromatic system.

DFT calculations can also be used to predict reactivity indices, such as Fukui functions, which identify the most likely sites for nucleophilic or electrophilic attack. This information is valuable for understanding how the molecule might react in different chemical environments.

Table 2: Calculated Electronic Properties of Phenylalanine Derivatives using DFT

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| L-Phenylalanine | -6.5 | -0.8 | 5.7 |

| Boc-L-Phenylalanine | -6.7 | -0.9 | 5.8 |

| Boc-2,3-Dimethyl-L-Phenylalanine | -6.4 | -0.7 | 5.7 |

Note: This table presents hypothetical data based on established trends for substituted aromatic systems. The introduction of methyl groups generally raises the HOMO energy level.

Quantum Chemical Studies on Reaction Mechanisms and Transition State Characterization

Quantum chemical methods, including DFT, are instrumental in elucidating the mechanisms of chemical reactions involving Boc-2,3-dimethyl-L-phenylalanine. etsu.edu These studies can map out the entire reaction pathway, from reactants to products, including the identification and characterization of high-energy transition states. ncert.nic.in

For instance, the process of removing the Boc protecting group under acidic conditions can be modeled to understand the step-by-step mechanism and the energetics involved. organic-chemistry.org Similarly, the formation of a peptide bond involving Boc-2,3-dimethyl-L-phenylalanine can be studied to assess the activation energy and the structure of the transition state. The steric hindrance caused by the dimethyl-substituted phenyl ring may influence the reaction rates and the preferred geometry of the transition state.

These computational studies provide a level of detail that is often difficult to obtain through experimental methods alone, offering a deeper understanding of the chemical transformations of this unique amino acid.

In Silico Prediction of Spectroscopic Properties and Chiral Interactions

Computational methods are increasingly used to predict spectroscopic properties, which can aid in the characterization of newly synthesized compounds like Boc-2,3-dimethyl-L-phenylalanine. nih.gov For example, DFT calculations can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies for Infrared (IR) spectroscopy. youtube.com By comparing the predicted spectra with experimental data, the proposed molecular structure can be confirmed.

Furthermore, computational modeling can be used to study the chiral interactions of Boc-2,3-dimethyl-L-phenylalanine. mdpi.comnih.gov The specific three-dimensional arrangement of the atoms in this chiral molecule dictates how it interacts with other chiral molecules, such as receptors or enzymes in a biological system. Docking simulations and molecular dynamics can be used to model these interactions and predict the binding affinity and selectivity of each enantiomer.

Table 3: Predicted vs. Experimental 13C NMR Chemical Shifts (ppm) for Key Carbons

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Cα | 55.2 | 54.8 |

| Cβ | 37.5 | 37.1 |

| C=O (Boc) | 155.8 | 155.5 |

| C=O (acid) | 175.3 | 174.9 |

Note: The data presented is illustrative. The accuracy of in silico NMR prediction depends on the level of theory and the solvent model used.

Computational Design of Novel Boc-2,3-Dimethyl-L-Phenylalanine Analogs with Desired Properties

The insights gained from the computational studies described above can be leveraged for the rational design of novel analogs of Boc-2,3-dimethyl-L-phenylalanine with specific, desired properties. rsc.orgnih.govmit.edu By systematically modifying the structure in silico and evaluating the resulting changes in conformation, electronic properties, and potential interactions, researchers can prioritize synthetic targets.

For example, if the goal is to create a peptide that is more resistant to enzymatic degradation, analogs with increased steric bulk around the peptide bond could be designed. Alternatively, if the aim is to enhance the binding affinity to a particular protein, modifications could be introduced to optimize electrostatic or hydrophobic interactions with the target's binding pocket. This computational pre-screening can significantly reduce the time and resources required for the experimental development of new and improved peptide-based therapeutics or materials. nih.govyoutube.com

Advanced Analytical Methodologies for Boc 2,3 Dimethy L Phenylalanine Research

Chiral High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Enantiomeric Purity Assessment

The assessment of enantiomeric purity is paramount for chiral molecules like Boc-2,3-dimethyl-L-phenylalanine, as different enantiomers can exhibit distinct biological activities. skpharmteco.com Chiral High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques for this purpose, offering high resolution and sensitivity. skpharmteco.comwikipedia.orgmdpi.com

Chiral separations in HPLC are typically achieved using a chiral stationary phase (CSP). mdpi.comopenochem.orgresearchgate.net These phases are composed of a chiral selector immobilized on a solid support, creating a chiral environment where the enantiomers of the analyte form transient diastereomeric complexes. openochem.org The differential stability of these complexes leads to different retention times, allowing for their separation and quantification. openochem.org Common types of CSPs include those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, macrocyclic antibiotics, and cyclodextrins. mdpi.comresearchgate.net For phenylalanine derivatives, teicoplanin and ristocetin-based stationary phases have demonstrated effective enantioseparation in reversed-phase mode. researchgate.net

Another approach involves the use of a chiral mobile phase additive (CMPA), where a chiral selector is added to the mobile phase. mdpi.comnih.gov This selector forms diastereomeric complexes with the enantiomers in the mobile phase, which can then be separated on a conventional achiral column. nih.gov Pre-column derivatization with a chiral derivatizing agent to form diastereomers that can be separated on an achiral column is also a viable, though less direct, method. mdpi.com

UPLC, a refinement of HPLC, utilizes smaller particle sizes in the stationary phase (typically sub-2 µm) and higher operating pressures. This results in significantly faster analysis times, improved resolution, and greater sensitivity compared to conventional HPLC. For instance, a UPC² (Ultra-Performance Convergence Chromatography), a form of supercritical fluid chromatography, method was developed for the chiral separation of D- and L-phenylalanine methyl esters, achieving better resolution and five times the throughput of normal-phase HPLC. waters.com This enhanced performance is particularly beneficial for high-throughput screening and quality control in research and manufacturing.

Table 1: Comparison of Chiral HPLC and UPLC for Enantiomeric Purity Assessment

| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Ultra-Performance Liquid Chromatography (UPLC) |

| Principle | Separation based on differential interaction with a chiral stationary phase or mobile phase additive. mdpi.comopenochem.org | Similar to HPLC but uses smaller particle size columns and higher pressures for enhanced performance. |

| Resolution | Good to excellent, depending on the column and mobile phase. mdpi.com | Superior resolution and peak capacity. waters.com |

| Analysis Time | Typically longer run times. | Significantly faster analysis, increasing throughput. waters.com |

| Sensitivity | Generally lower than UPLC. | Higher sensitivity due to sharper peaks. waters.com |

| Solvent Consumption | Higher due to longer run times and larger column dimensions. | Lower solvent consumption. |

| Typical Application | Routine enantiomeric purity testing and preparative separations. wikipedia.org | High-throughput screening, quality control, and complex mixture analysis. waters.com |

Gas Chromatography (GC) and Capillary Electrophoresis (CE) for Specialized Analytical Applications

While HPLC and UPLC are the workhorses for chiral separations, Gas Chromatography (GC) and Capillary Electrophoresis (CE) offer alternative and sometimes advantageous approaches for the analysis of Boc-2,3-dimethyl-L-phenylalanine.

Gas Chromatography (GC):

GC is a powerful technique for separating and analyzing volatile compounds. mdpi.com However, amino acids, including their Boc-protected forms, are generally non-volatile and thermally labile due to their polar nature. thermofisher.commdpi.comsigmaaldrich.com Therefore, derivatization is a mandatory step to increase their volatility and thermal stability for GC analysis. mdpi.comsigmaaldrich.comnih.gov

Common derivatization strategies include:

Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with active hydrogens on the amino and carboxyl groups to form volatile silyl (B83357) derivatives. mdpi.comthermofisher.comsigmaaldrich.com MTBSTFA derivatives are known to be more stable and less sensitive to moisture than their TMS counterparts. sigmaaldrich.com

Acylation followed by Esterification: This two-step process involves esterification of the carboxyl group and acylation of the amino group. For instance, amino acids can be converted to their N-heptafluorobutyryl isobutyl ester derivatives for sensitive detection. nih.gov

Once derivatized, the enantiomers can be separated on a chiral GC column. These columns contain a chiral stationary phase that interacts differently with the enantiomeric derivatives, leading to their separation. openochem.org GC offers very high resolution and is particularly useful for separating complex mixtures of volatile compounds.

Capillary Electrophoresis (CE):

CE is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. chromatographyonline.com For chiral separations, a chiral selector is added to the background electrolyte (BGE). chromatographyonline.comnih.gov The most commonly used chiral selectors in CE are cyclodextrins (CDs) and their derivatives. nih.govacs.org

The principle of chiral separation in CE involves the formation of transient, diastereomeric inclusion complexes between the enantiomers and the chiral selector. The different formation constants of these complexes result in different apparent mobilities for the enantiomers, leading to their separation. nih.gov CE offers several advantages, including high separation efficiency, short analysis times, and low consumption of sample and reagents. chromatographyonline.comcreative-proteomics.com It has been successfully applied to the chiral separation of various amino acids and their derivatives. nih.govacs.orgnih.gov

Table 2: Specialized Analytical Applications of GC and CE

| Technique | Principle | Derivatization Requirement for Amino Acids | Key Advantages |

| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase based on partitioning between the mobile phase and a stationary phase. mdpi.com | Yes, to increase volatility and thermal stability. sigmaaldrich.comnih.gov | High resolution, sensitivity, and established methods. openochem.org |

| Capillary Electrophoresis (CE) | Separation of ions in an electric field based on their electrophoretic mobility. chromatographyonline.com | No, but derivatization can be used to improve detection. creative-proteomics.com | High efficiency, fast analysis, low sample/reagent consumption. chromatographyonline.comcreative-proteomics.com |

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Characterization and Quantitative Analysis

Hyphenated techniques, which couple a separation technique with a detection method like mass spectrometry (MS), provide a powerful platform for both the qualitative and quantitative analysis of Boc-2,3-dimethyl-L-phenylalanine.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. msvision.com This technique is highly versatile and can be used for the direct analysis of Boc-2,3-dimethyl-L-phenylalanine without the need for derivatization, although derivatization can sometimes enhance ionization efficiency. nih.govrestek.com

In a typical LC-MS workflow, the sample is first separated by HPLC or UPLC. The eluent from the column is then introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), providing molecular weight information and structural details through fragmentation analysis (MS/MS). msvision.comrsc.org LC-MS is particularly valuable for:

Confirming the identity of the synthesized compound by matching the observed molecular weight with the theoretical mass.

Identifying and characterizing impurities by analyzing their mass spectra.

Performing quantitative analysis with high sensitivity and selectivity, often using stable isotope-labeled internal standards for enhanced accuracy. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another robust hyphenated technique that couples a gas chromatograph with a mass spectrometer. mdpi.comnih.gov As with standalone GC, derivatization of Boc-2,3-dimethyl-L-phenylalanine is necessary prior to analysis. sigmaaldrich.comnih.gov The derivatized analyte is separated on the GC column and then introduced into the MS for detection.

GC-MS offers: